2-Chloro-3-(5-fluoro-2-methylphenyl)-1-propene
Description
2-Chloro-3-(5-fluoro-2-methylphenyl)-1-propene (molecular formula: C₁₀H₉ClF) is a halogenated aromatic propene derivative characterized by a chloro-substituted propene backbone and a substituted phenyl ring. The phenyl group features a fluorine atom at the 5-position, a methyl group at the 2-position, and a chlorine atom at the allylic position of the propene chain. This compound is structurally analogous to intermediates used in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and epoxy derivatives . While specific data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its structural features suggest moderate hydrophobicity and reactivity typical of halogenated alkenes.
Properties
IUPAC Name |
2-(2-chloroprop-2-enyl)-4-fluoro-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7-3-4-10(12)6-9(7)5-8(2)11/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACBDHWPTLFSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-fluoro-2-methylphenyl)-1-propene typically involves the reaction of 5-fluoro-2-methylbenzyl chloride with a suitable base to form the corresponding propene derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(5-fluoro-2-methylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) under heating.
Major Products Formed
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-Chloro-3-(5-fluoro-2-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(5-fluoro-2-methylphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties of Analogous Compounds
Substituent Effects on Properties
Electronic and Steric Effects
- Higher molecular weight in dichloro derivatives (e.g., 221.5 g/mol for 2,4-dichloro) may correlate with increased boiling points compared to mono-halogenated analogs .
Alkyl-Substituted Derivatives (Methyl, Isopropyl):
Research and Industrial Relevance
- Halofuranone Analogs: Compounds like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone () highlight the importance of halogen positioning in bioactivity, suggesting that the target compound’s 5-fluoro-2-methyl substitution could be optimized for antimicrobial or cytotoxic applications .
- Synthetic Intermediates: Derivatives such as 2-chloro-3-(2,4-dichlorophenyl)-1-propene () are classified as intermediates, indicating their utility in multi-step synthesis workflows .
Biological Activity
2-Chloro-3-(5-fluoro-2-methylphenyl)-1-propene is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methyl-substituted phenyl group attached to a propene backbone. Its molecular formula is with a molecular weight of 184.64 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
The biological activity of this compound is thought to stem from its interaction with various biological targets, including enzymes and receptors. The presence of the chloro and fluoro substituents can enhance binding affinity and specificity, potentially modulating biochemical pathways that are crucial for cellular function and disease progression.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that analogs of this compound demonstrate promising activity against non-small cell lung cancer (H-460), human colon cancer (HT-29), liver cancer (HepG2), and stomach cancer (SGC-7901) cell lines .
In vitro studies using the MTT assay have indicated that such compounds can possess IC50 values significantly lower than established chemotherapeutic agents, suggesting a potential for development as anticancer therapeutics .
Anti-inflammatory Properties
Preliminary investigations into the anti-inflammatory properties of this compound suggest it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways. The specific mechanisms remain under investigation, but the compound's unique structure may allow it to interfere with signaling pathways involved in inflammation.
Case Studies
Case Study 1: Antiproliferative Activity
A series of compounds structurally related to this compound were synthesized and evaluated for their antiproliferative activity. Among these, compounds featuring electron-donating groups at specific positions showed enhanced activity against H-460 cells compared to those with electron-withdrawing groups. This suggests that the electronic properties of substituents significantly influence biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
In a comparative study, various derivatives were synthesized to elucidate the structure-activity relationship of arylvinyl compounds. The results indicated that modifications at the C-2 position with methoxy or dimethylamino groups led to increased potency. Specifically, one derivative exhibited an IC50 value of 0.03 µM against H-460 cells, demonstrating a remarkable improvement over control compounds like gefitinib .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| Compound A | H-460 | 0.03 | 186-fold better than gefitinib |
| Compound B | HT-29 | 0.55 | Comparable to standard treatments |
| Compound C | HepG2 | 0.33 | Significantly more active than controls |
| Compound D | SGC-7901 | 1.24 | Effective against multiple cancer types |
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant antiproliferative effects observed |
| Anti-inflammatory | Potential inhibition of inflammatory pathways |
| Mechanism Insights | Interaction with enzymes and receptors |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
